3-(3-Methoxyphenyl)-2-propynal
Description
3-(3-Methoxyphenyl)-2-propynal is an α,β-unsaturated aldehyde featuring a propargyl aldehyde backbone substituted with a 3-methoxyphenyl group. For example, compounds like (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) and quinazolinone derivatives with 3-methoxyphenyl groups have demonstrated anti-inflammatory, analgesic, and antibacterial properties . The methoxy group at the 3-position of the phenyl ring is critical for modulating electronic and steric effects, influencing both synthetic pathways and bioactivity.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,1H3 |
InChI Key |
MSYCYSJXRLSCEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, as derived from the evidence:
Key Findings:
Substituent Position Effects: The 3-methoxyphenyl group in MPP and quinazolinones enhances anti-inflammatory and analgesic activities compared to 4-methoxyphenyl analogs, likely due to improved electronic interaction with biological targets . In sulfenylation reactions, 3-(trimethylsilyl)-2-propynal (1c) exhibits higher regioselectivity than phenylpropargyl aldehyde (1b), suggesting that steric and electronic effects of substituents (e.g., methoxy vs. silyl) dictate reactivity .
Functional Group Impact: α,β-unsaturated ketones (e.g., MPP) show stronger anti-inflammatory activity than aldehydes, as the ketone group stabilizes the conjugated system for target binding . Thione-containing quinazolinones exhibit dual analgesic and antibacterial activities, attributed to the sulfur atom’s nucleophilic reactivity and hydrogen-bonding capacity .
Synthetic Utility: Propynal derivatives like this compound serve as intermediates for synthesizing heterocyclic compounds (e.g., quinazolinones) via cyclocondensation or nucleophilic addition .
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